molecular formula C33H34O10 B1396553 1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose CAS No. 72691-30-6

1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose

Cat. No. B1396553
CAS RN: 72691-30-6
M. Wt: 590.6 g/mol
InChI Key: GTJGUFOLNHYRQE-KQLGDFJMSA-N
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Description

1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose is a complex carbohydrate compound with the molecular formula C33H34O10 . It has a molecular weight of 590.6 g/mol . This compound is often used in biomedical research related to understanding carbohydrate-protein interactions, specifically pertaining to infectious diseases and potential antiviral drug development .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose involves several steps. Starting from D-mannose, the key intermediate in the preparation of the triflate precursor, 1,3,4,6-tetra-O-acetyl-beta-D-mannopyranose, was synthesized via the following four steps: (1) per-O-acetylation with Ac2O-I2, (2) formation of acetobromomannose with 30% HBr in AcOH, (3) 1,2-orthoester formation with EtOH-2,4,6-collidine and (4) hydrolysis of the 1,2-orthoester with 1M aqueous HCl .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose is characterized by several functional groups. It contains four acetyl groups (CH3CO-) and one trityl group (C6H5)3C- attached to a mannopyranose ring . The exact mass and monoisotopic mass of the molecule are both 590.21519728 g/mol .


Physical And Chemical Properties Analysis

1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose has several computed properties. It has a topological polar surface area of 124 Ų and a complexity of 902. It has 0 hydrogen bond donors and 10 hydrogen bond acceptors. The compound has 14 rotatable bonds and a formal charge of 0 .

Scientific Research Applications

Synthesis of Complex Carbohydrates

1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose is utilized in the synthesis of complex carbohydrates. For instance, it has been used in the synthesis of p-nitrophenyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside and p-nitrophenyl 6-O-α-D-mannopyranosyl-α-D-mannopyranoside, demonstrating its role in forming crystalline structures crucial for research in carbohydrate chemistry (Reichert, 1979).

Precursor in Radiopharmaceutical Synthesis

This compound serves as a precursor in the synthesis of radiopharmaceuticals. A notable example is its use in the synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG), which is extensively used in positron emission tomography (PET) scans (Toyokuni et al., 2004).

Polysaccharide Synthesis

It's also instrumental in polysaccharide synthesis. Research has shown its application in synthesizing 6-O-α-D-mannopyranosyl-D-mannose and 4-O-α-D-mannopyranosyl-D-mannose, contributing to the understanding of polysaccharide structures and their synthesis (O'Brien et al., 1974).

Glycoprotein Study

This compound plays a critical role in studying glycoproteins. Its derivative, methyl 2, 3, 4, 6-tetra-O-benzyl-α-D-manno-pyranoside, has been used in preparing oligosaccharide moieties of N-linked glycoproteins, thus facilitating research in glycoprotein structures and functions (Shah et al., 1987).

Antitumor Research

In the field of antitumor research, derivatives of this compound have been synthesized and evaluated for their potential in inhibiting tumor cell growth. This includes the synthesis of 5′‐O‐(2‐Azido‐2‐deoxy‐α‐D‐glycosyl)nucleosides and their subsequent assessment for antitumor activities (Zhang et al., 2003).

Future Directions

The future directions for research on 1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose could involve further exploration of its potential applications in biomedical research, particularly in the study of carbohydrate-protein interactions and the development of antiviral drugs .

properties

IUPAC Name

[(2R,3R,4S,5S,6R)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29-,30+,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJGUFOLNHYRQE-KQLGDFJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CM Reichert - Carbohydrate Research, 1979 - Elsevier
Crystalline 2-O-α-D-mannopyranosyl-β-D-mannopyranose octaacetate was synthesized by condensation of tetra-O-acetyl-α-D-mannopyranosyl bromide (3) with 1,3,4,6-tetra-O-acetyl-β-…
Number of citations: 15 www.sciencedirect.com

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